
2-aminothiophene-3-carboxylic Acid
Overview
Description
2-Aminothiophene-3-carboxylic acid is a heterocyclic organic compound that contains both an amino group and a carboxylic acid group attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the Gewald reaction, which is a three-component condensation reaction between a ketone or aldehyde, a nitrile with an active methylene group, and elemental sulfur . The reaction typically proceeds under basic conditions and can be catalyzed by various bases such as piperidine or morpholine.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimizing the Gewald reaction for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
2-Aminothiophene-3-carboxylic acid and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain ester derivatives of this compound exhibit selective cytostatic effects against various cancer cell lines, particularly T-cell lymphomas and prostate cancer. For instance, a study demonstrated that these derivatives could induce apoptosis in prostate cancer cells while showing significantly lower toxicity to normal cells .
A notable derivative, TJ191, has shown remarkable selectivity; it preferentially inhibits the proliferation of T-cell leukemia/lymphoma cells without affecting normal fibroblasts or immune cells, achieving selectivity ratios of 500 to 1000-fold . This selectivity is crucial for reducing systemic toxicity commonly associated with conventional chemotherapy.
2. Mechanistic Insights
The mechanism by which this compound derivatives exert their effects involves modulation of cellular pathways. For example, studies have shown that these compounds can cause an accumulation of cancer cells in the G1 phase of the cell cycle, leading to reduced protein synthesis and subsequent apoptosis . Additionally, the expression levels of specific receptors such as TGF-β type III receptor have been identified as predictive markers for sensitivity to these compounds .
Inhibition of Ion Channels
3. ANO1 Channel Blockers
Recent research has highlighted the potential of this compound derivatives as inhibitors of calcium-activated chloride channels (ANO1). These channels are implicated in various cancers, including gliomas. Compounds derived from this compound have demonstrated anti-glioma effects by inhibiting ANO1 channels, thus suppressing tumor growth and invasion .
Antimicrobial Properties
4. Anti-Tubercular Activity
The compound has also been explored for its anti-tubercular properties. Quaternary ammonium derivatives of this compound have been evaluated for their ability to inhibit serine/threonine protein kinases in Mycobacterium smegmatis. These findings suggest a potential role for this compound in developing new treatments for tuberculosis .
Summary Table of Applications
Case Studies
Case Study 1: Selective Cytotoxicity
In a study published in Oncotarget, researchers synthesized a novel derivative of this compound (TJ191) that demonstrated selective cytotoxicity towards T-cell leukemia/lymphoma cell lines. The study provided insights into the relationship between receptor expression and drug sensitivity, paving the way for personalized treatment strategies based on receptor profiling .
Case Study 2: ANO1 Inhibition in Gliomas
Another investigation focused on the anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives. The study revealed that these compounds effectively inhibited ANO1 channels, leading to decreased proliferation and enhanced apoptosis in glioma cells. This finding underscores the therapeutic potential of targeting ion channels in cancer treatment .
Mechanism of Action
The biological activity of 2-aminothiophene-3-carboxylic acid and its derivatives is attributed to their ability to interact with specific molecular targets. For example, some derivatives act as adenosine A1 receptor allosteric enhancers, which modulate the receptor’s activity . Additionally, certain compounds have been identified as inhibitors of IKB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
- 2-Aminothiophene-3-carboxamide
- 2-Aminothiophene-3-carbonitrile
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Comparison: 2-Aminothiophene-3-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid), which allow for diverse chemical modifications and biological activities. Compared to its analogs, such as 2-aminothiophene-3-carbonitrile, which lacks the carboxylic acid group, this compound offers more versatility in synthetic applications and potential biological interactions .
Biological Activity
2-Aminothiophene-3-carboxylic acid (ATCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a thiophene ring, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 141.16 g/mol. The compound's structure allows it to interact with various biological targets, making it a versatile scaffold for drug discovery.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study highlighted the cytostatic effects of several ester derivatives against T-cell lymphomas and prostate cancer cell lines. The compounds displayed selective cytotoxicity with IC50 values in the higher nanomolar range, indicating a preferential suppression of protein synthesis over nucleic acid synthesis. For instance, prototype compound 3 led to apoptosis in prostate cancer cells and caused cell cycle arrest in the G1 phase .
Table 1: Cytostatic Activity of this compound Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Prototype 3 | Prostate Cancer | ~50 | Induces apoptosis, G1 phase arrest |
Ester Derivative A | T-cell Lymphoma | ~20 | Selective protein synthesis inhibition |
Ester Derivative B | Kidney Carcinoma | ~40 | Cytostatic effects |
Antituberculosis Activity
Another significant aspect of ATCA is its activity against Mycobacterium tuberculosis (MTB). Research has identified ATCA as an inhibitor of polycytidine synthase (Pks13), an enzyme crucial for ATP synthesis in MTB. Inhibition of this enzyme disrupts energy production, leading to microbial cell death. Various derivatives have shown promising results against drug-resistant strains of MTB, highlighting their potential in tuberculosis treatment .
Table 2: Antituberculosis Activity of 2-Aminothiophene Derivatives
Compound | Activity Against MTB | IC90 (µg/ml) | Selectivity Index |
---|---|---|---|
Derivative X | Wild-type MTB | 0.5 | >10 |
Derivative Y | MDR-TB | 3.2 | >10 |
Modified ATCA | Latent MTB | 1.0 | >10 |
Antimicrobial Activity
ATCA and its derivatives also exhibit broad-spectrum antimicrobial activity. A study reported that N-benzyl substituted derivatives demonstrated significant antibacterial effects against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiophene ring enhanced antibacterial potency .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds targeting critical enzymes like Pks13 disrupt metabolic processes in pathogens.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through various signaling pathways.
- Selective Cytotoxicity : The ability to preferentially inhibit protein synthesis in tumor cells while sparing normal cells is a key feature that enhances their therapeutic profile.
Case Studies
- Prostate Cancer : In vitro studies show
Q & A
Q. What are the primary synthetic routes for preparing 2-aminothiophene-3-carboxylic acid derivatives, and how do reaction conditions influence yield and purity?
Classification : Basic
Methodological Answer :
The Gewald reaction is a widely used method for synthesizing this compound derivatives. This one-pot, three-component reaction involves ketones, sulfur, and cyanoacetates under basic conditions (e.g., morpholine as a catalyst) . Microwave-assisted synthesis has also been optimized to reduce reaction times (e.g., from hours to minutes) and improve yields (up to 85%) by enhancing thermal efficiency . Purity can be controlled via recrystallization or chromatography, with substituents on the starting ketone influencing regioselectivity. For example, alkyl or aryl groups at the 4- and 5-positions of the thiophene ring require precise temperature control (80–100°C) to avoid side products .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound derivatives?
Classification : Advanced
Methodological Answer :
SAR studies should systematically vary substituents at the 4-, 5-, and carboxylic acid positions (e.g., ester, amide, or nitrile groups) and assess their impact on biological targets. For instance:
- Anti-proliferative activity : Replace the carboxylic acid with methylcarboxy groups (e.g., TJ191 derivatives) and test against cancer cell lines (e.g., T-cell leukemia) using MTT assays. Fluorescent analogs can track cellular uptake and localization .
- 5-HT3 receptor antagonism : Introduce pyridothienopyrimidine scaffolds via cyclodesulfurization of 2-aminothiophene-3-carboxamide intermediates. Validate selectivity via radioligand binding assays against related receptors (e.g., 5-HT1A, 5-HT2A) .
Dose-response curves and computational docking (e.g., AutoDock Vina) can further elucidate binding interactions .
Q. What analytical techniques are critical for characterizing novel this compound derivatives?
Classification : Basic
Methodological Answer :
Key techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., distinguishing 4- vs. 5-alkyl groups).
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for intermediates like thieno[2,3-d]pyrimidin-4-ones .
- HPLC-PDA : Assesses purity (>95% required for biological testing) and identifies byproducts from condensation reactions (e.g., formamide-mediated cyclization) .
- X-ray crystallography : Resolves ambiguous regiochemistry in complex derivatives like sulfonated thienopyrimidines .
Q. How should researchers address contradictions in reported biological activities of structurally similar derivatives?
Classification : Advanced
Methodological Answer :
Contradictions often arise from differences in assay conditions or cellular models. To resolve these:
- Standardize assays : Use identical cell lines (e.g., HL-60 for leukemia) and control for variables like serum concentration and incubation time .
- Validate mechanisms : Compare uptake kinetics using fluorescent derivatives (e.g., TJ191 analogs) in sensitive vs. resistant cell lines .
- Cross-validate with in silico models : Molecular dynamics simulations can predict binding affinities to receptors like 5-HT3, reconciling disparities between in vitro and in vivo data .
Q. What strategies optimize the synthesis of thieno[2,3-d]pyrimidine scaffolds from this compound precursors?
Classification : Advanced
Methodological Answer :
Thieno[2,3-d]pyrimidines are synthesized via:
- Condensation with formamide : Heat 2-aminothiophene-3-carboxamides with formamide at 180–200°C for 3 hours to yield thienopyrimidin-4-ones (70% yield). Microwave irradiation reduces reaction time to 30 minutes .
- Sulfonation : Treat intermediates with MsCl or PhSO2Cl in pyridine to install sulfonate groups, enhancing solubility for pharmacological testing .
- Oxidative cyclization : Use acidic conditions (e.g., HCl/EtOH) to convert 1,2-dihydrothienopyrimidinones to aromatic thienopyrimidinones, monitored by TLC .
Q. How can in silico methods guide the design of this compound derivatives with improved pharmacokinetic properties?
Classification : Advanced
Methodological Answer :
Computational approaches include:
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, ester derivatives often show better bioavailability than carboxylic acids .
- QSAR modeling : Train models on datasets of anti-proliferative IC50 values to prioritize substituents (e.g., heptyl groups at the 5-position enhance selectivity) .
- Docking studies : Simulate interactions with targets like 5-HT3 receptors using cryo-EM structures (PDB: 6NP0) to optimize hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-aminothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMLBZKIUZTEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363692 | |
Record name | 2-aminothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56387-08-7 | |
Record name | 2-Amino-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56387-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-thiophenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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